

tucatinib dosing regimen in hepatic impairment

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Compound Focus: Tucatinib

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Clinical Dosing Recommendations

The recommended dose adjustments for **tucatinib** based on hepatic function are as follows [1] [2] [3]:

Hepatic Impairment Status (Child-Pugh Classification)	Recommended Tucatinib Dose
Normal Hepatic Function	300 mg orally, twice daily
Mild Impairment (Child-Pugh A)	300 mg orally, twice daily
Moderate Impairment (Child-Pugh B)	300 mg orally, twice daily
Severe Impairment (Child-Pugh C)	200 mg orally, twice daily

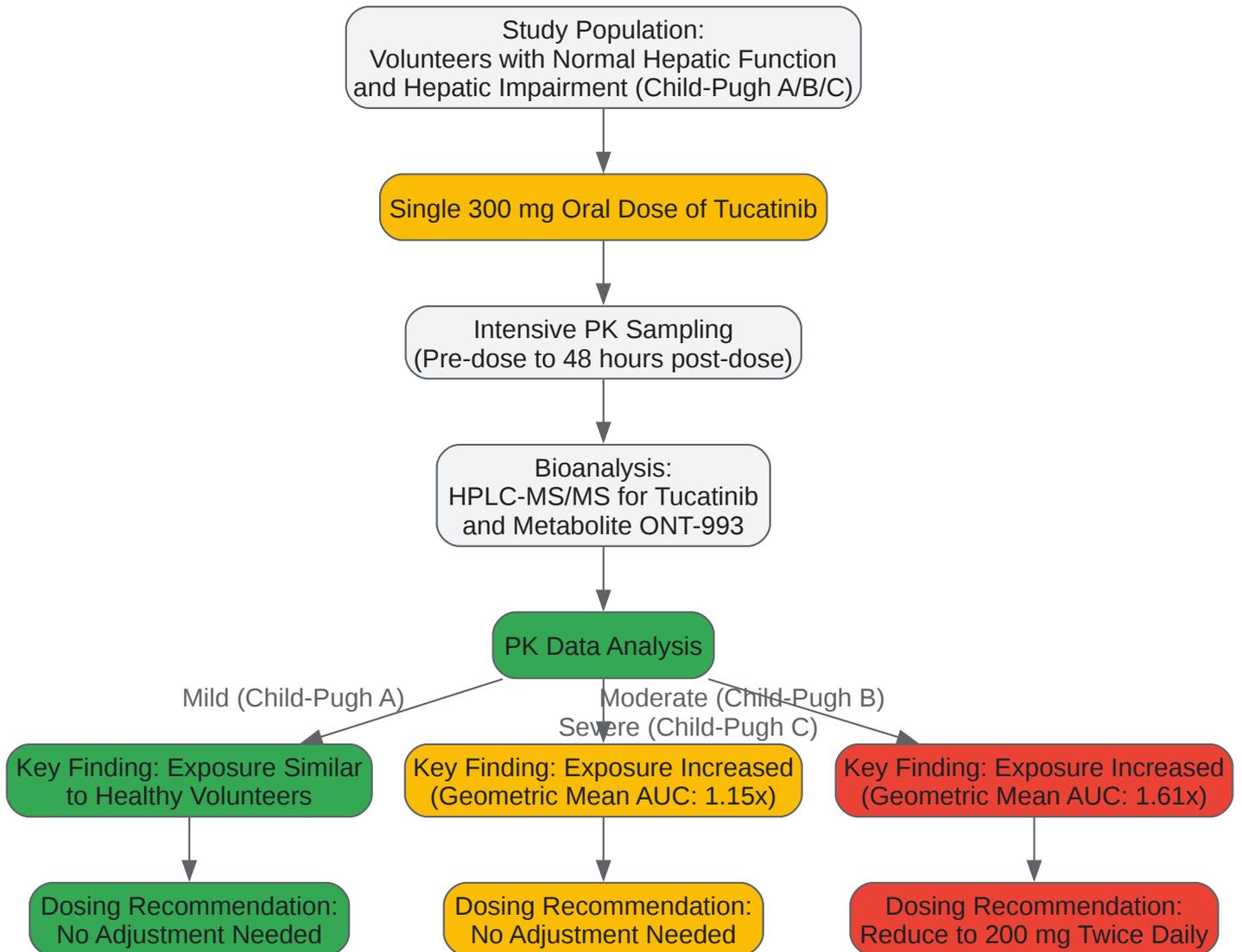
This dosing guidance applies to both of its approved uses: in combination with trastuzumab and capecitabine for **HER2-positive breast cancer**, and in combination with trastuzumab for **RAS wild-type, HER2-positive colorectal cancer** [1] [2] [3]. No dose adjustment is required for patients with mild to moderate renal impairment [3].

Supporting Pharmacokinetic Data

The dosing recommendations are supported by a dedicated Phase 1 open-label study that compared the pharmacokinetics (PK) of a single 300 mg **tucatinib** dose in volunteers with hepatic impairment to matched healthy volunteers [4].

The study concluded that the increased exposure in severe hepatic impairment supports the dose reduction from 300 mg to 200 mg twice daily. No adjustment is needed for mild or moderate impairment, as the increases in exposure were not considered clinically significant [4].

The workflow and key findings of this pivotal study are summarized below:



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Detailed Experimental Protocol

For scientists aiming to replicate or build upon these findings, the following details the core methodology from the pivotal Phase 1 PK study [4].

Study Design and Population

- **Design:** Open-label, single-dose, parallel-group study.
- **Participants:** Volunteers aged 18-75 years with mild, moderate, or severe hepatic impairment (Child-Pugh A, B, or C, respectively) were compared to healthy volunteers matched for sex, age (± 10 years), and BMI ($\pm 20\%$).
- **Key Inclusion:** Hepatic impairment must have been clinically stable for at least 1 month prior to screening, with volunteers on a stable medication regimen.

Drug Administration and PK Sampling

- **Dosing:** A single oral 300 mg dose of **tucatinib** was administered with 240 mL of water after at least a 2-hour fast.
- **Blood Sampling:** Serial blood samples for PK analysis were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

Bioanalytical Methods

- **Technique:** Plasma concentrations of **tucatinib** and its primary metabolite ONT-993 were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- **Protein Binding:** The fraction unbound (f_u) of **tucatinib** was determined using an equilibrium dialysis procedure with pre-dose plasma from each volunteer.

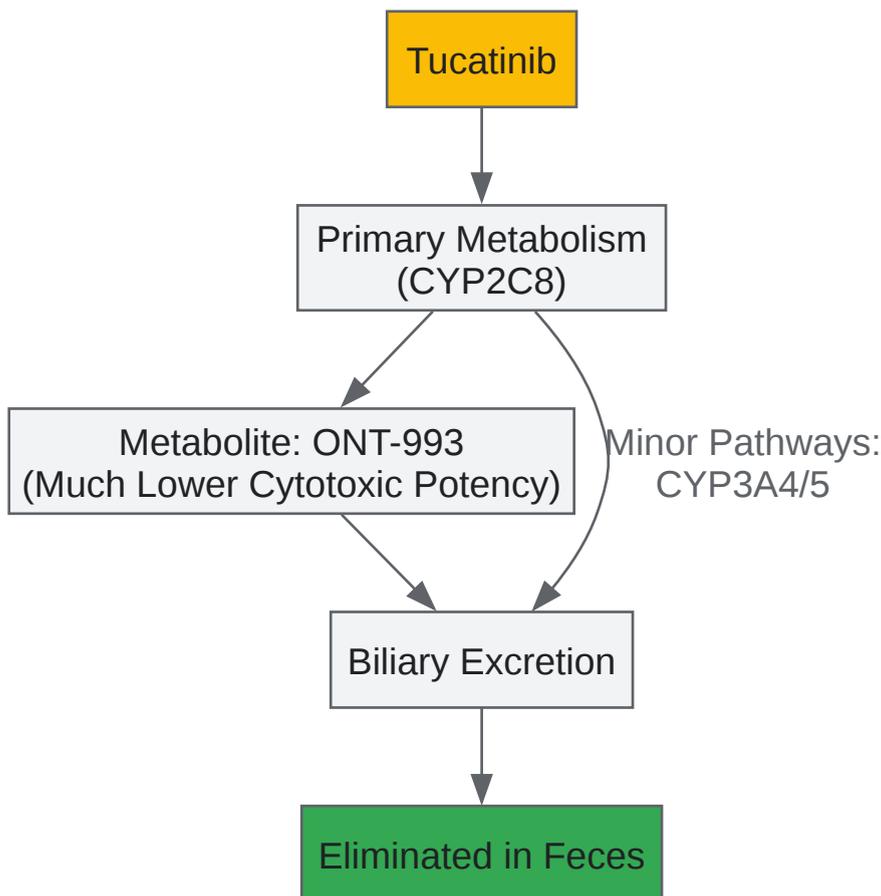
Important Clinical and Developmental Considerations

- **Managing Elevated Serum Creatinine:** **Tucatinib** inhibits renal tubular transport of creatinine without affecting glomerular function. This leads to a mean increase in serum creatinine (about 32%), which is reversible upon treatment completion. Consider alternative markers of renal function for persistent elevations [1] [5] [2].
- **Critical Drug-Drug Interactions:** **Tucatinib** is predominantly metabolized by CYP2C8. Concomitant use with **strong CYP2C8 inhibitors** (e.g., gemfibrozil) should be avoided. If unavoidable, the **tucatinib** dose should be reduced to **100 mg twice daily** [1] [2] [3]. Additionally, avoid concomitant use with strong CYP3A inducers.
- **Safety Monitoring in Real-World Settings:** Real-world safety analyses have confirmed the clinical trial safety profile of the **tucatinib**-based regimen. These studies highlight the importance of clinical

pharmacists in managing drug-drug interactions, which were observed in over a third of patients, and subsequent dose modifications [6].

Tucatinib Metabolism and Disposition Pathway

The following diagram illustrates the key metabolic and elimination pathways of **tucatinib**, which underpin the need for dose adjustment in hepatic impairment.



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